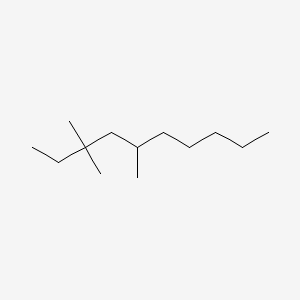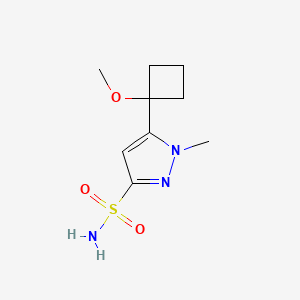
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxycyclobutyl group attached to the pyrazole ring, along with a sulfonamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxycyclobutyl Intermediate: The synthesis begins with the preparation of the methoxycyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting 1-methoxycyclobutanol with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
化学反応の分析
Types of Reactions
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxycyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
5-(1-Methoxycyclobutyl)-1H-pyrazole-3-sulfonamide: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the methoxycyclobutyl group but retains the pyrazole and sulfonamide functionalities.
5-(Cyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide: Similar structure but without the methoxy group.
Uniqueness
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the presence of the methoxycyclobutyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C9H15N3O3S |
|---|---|
分子量 |
245.30 g/mol |
IUPAC名 |
5-(1-methoxycyclobutyl)-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-12-7(9(15-2)4-3-5-9)6-8(11-12)16(10,13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
InChIキー |
YQKSCKKSWRILHT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C2(CCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


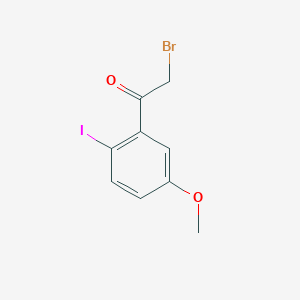
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
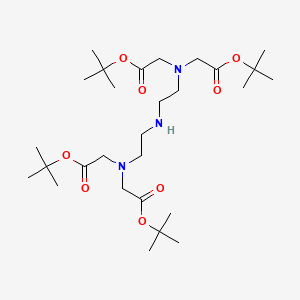

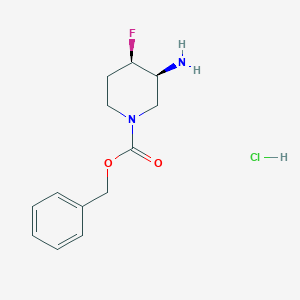

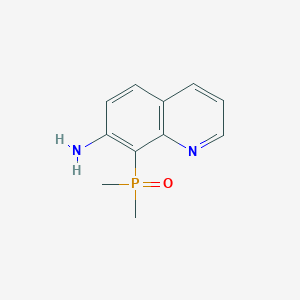
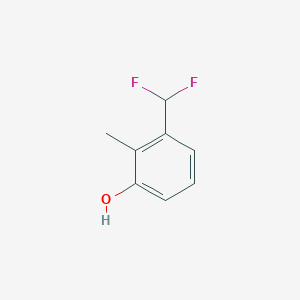


![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
